Perylen-1-amine
Overview
Description
Perylen-1-amine is an organic compound belonging to the family of polycyclic aromatic hydrocarbons. It is characterized by a perylene core structure with an amine group attached at the first position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, including materials science, chemistry, and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perylen-1-amine can be synthesized through several methods. One common approach involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with primary amines under specific conditions. The reaction typically requires a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at temperatures ranging from 20 to 60°C . Another method involves the use of molten imidazole at higher temperatures (140–180°C) with zinc acetate as a catalyst .
Industrial Production Methods: Industrial production of perylene derivatives, including this compound, often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Perylen-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perylene diimides, which are valuable in optoelectronic applications.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it useful in different contexts.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Perylene diimides.
Reduction: Reduced perylene derivatives.
Substitution: Various substituted perylene compounds.
Scientific Research Applications
Perylen-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of perylen-1-amine involves its interaction with various molecular targets and pathways. Its photophysical properties allow it to absorb and emit light, making it useful in imaging and sensing applications. The compound can also participate in electron transfer reactions, which are crucial in its role as a photocatalyst .
Comparison with Similar Compounds
Perylene diimides: Known for their stability and strong fluorescence, used in similar applications as perylen-1-amine.
Perylenemonoimides: These compounds have similar structures but different functional groups, leading to varied applications.
Uniqueness: this compound stands out due to its specific amine functional group, which imparts unique reactivity and properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the development of new materials with tailored electronic properties .
Properties
IUPAC Name |
perylen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c21-17-11-10-13-6-2-8-15-14-7-1-4-12-5-3-9-16(18(12)14)20(17)19(13)15/h1-11H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCVFPZJEDYBRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)N)C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507905 | |
Record name | Perylen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35337-21-4 | |
Record name | Perylen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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